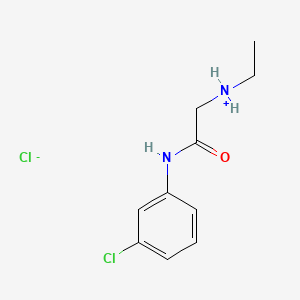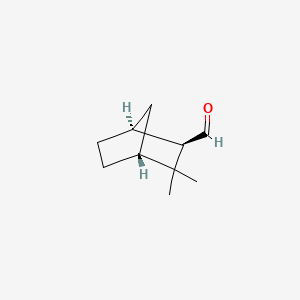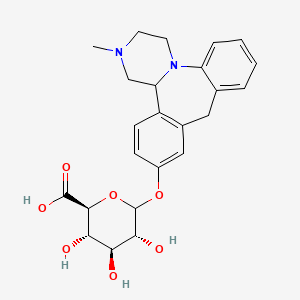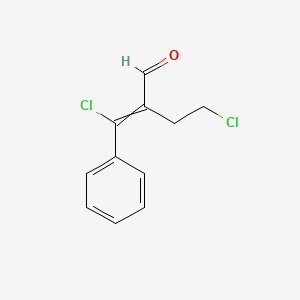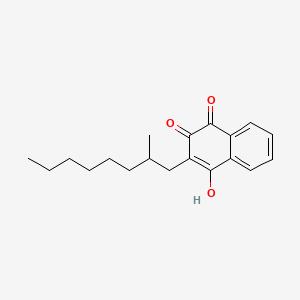
9H-carbazole;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole; 2,4,6-trinitrophenol is a compound with the molecular formula C18H12N4O7 and a molecular weight of 396.31 g/mol It is a combination of two distinct chemical entities: 9H-carbazole and 2,4,6-trinitrophenol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole derivatives often involves the use of electrophilic aromatic substitution reactions. For instance, 9H-carbazole can be functionalized at various positions using reagents like n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) under specific conditions
Industrial Production Methods: Industrial production of 9H-carbazole derivatives typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: 9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of aminophenols. Reducing agents like sodium borohydride and hydrogen gas are often used.
Substitution: Electrophilic aromatic substitution reactions are common for 9H-carbazole. Reagents like halogens, sulfonic acids, and nitro compounds can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: 2,4,6-triaminophenol.
Substitution: 3,6-dibromo-9H-carbazole.
科学的研究の応用
9H-carbazole; 2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9H-carbazole; 2,4,6-trinitrophenol involves its interaction with various molecular targets. For instance, carbazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, generating reactive intermediates that interact with cellular components .
類似化合物との比較
9H-Fluorene: Similar in structure but lacks the nitrogen atom present in carbazole.
Dibenzothiophene: Contains sulfur instead of nitrogen, leading to different chemical properties.
Dibenzofuran: Similar aromatic structure but with an oxygen atom instead of nitrogen.
Uniqueness: 9H-carbazole; 2,4,6-trinitrophenol is unique due to the presence of both carbazole and trinitrophenol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
24171-69-5 |
|---|---|
分子式 |
C18H12N4O7 |
分子量 |
396.3 g/mol |
IUPAC名 |
9H-carbazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H9N.C6H3N3O7/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8,13H;1-2,10H |
InChIキー |
FADRGCWXNPAFBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


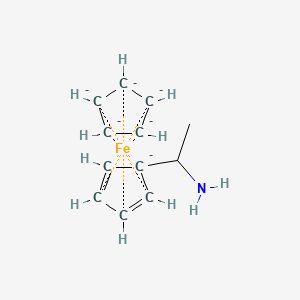
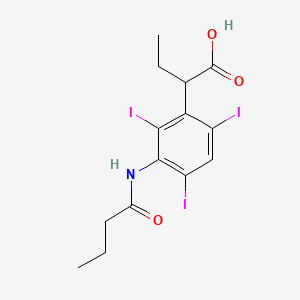
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

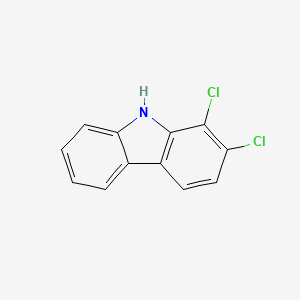
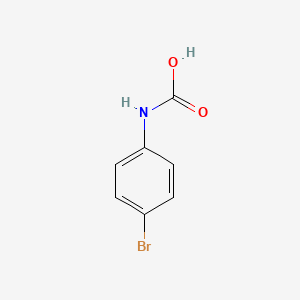
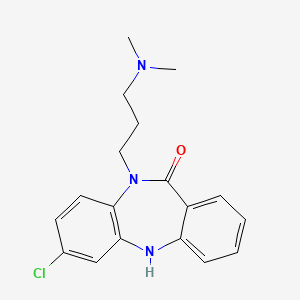
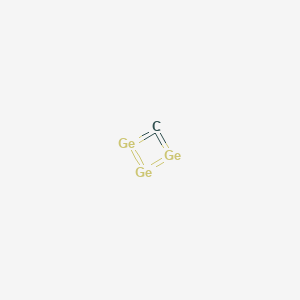
![4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13749752.png)
